![molecular formula C17H14N2O4S2 B2747126 (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)propanamide CAS No. 682783-35-3](/img/structure/B2747126.png)
(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)propanamide
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Description
(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)propanamide is a useful research compound. Its molecular formula is C17H14N2O4S2 and its molecular weight is 374.43. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Applications
Thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, Patel and Shaikh (2010) synthesized 4-thiazolidinones of nicotinic acid, showing antimicrobial activity against various bacterial and fungal species comparable to standard drugs (Patel & Shaikh, 2010). Furthermore, Chandrappa et al. (2010) investigated novel thioxothiazolidin-4-one derivatives for their in vivo anticancer and antiangiogenic effects, demonstrating significant inhibition of tumor growth and angiogenesis in mouse models (Chandrappa et al., 2010).
Inhibitory Effects on Phosphoinositide 3-Kinase Gamma
Furan-2-ylmethylene thiazolidinediones have been identified as potent and selective inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ), a target for inflammatory and autoimmune diseases. Research by Pomel et al. (2006) highlights the design of these compounds to achieve selectivity and potency against PI3Kγ, contributing to significant reduction of leukocyte recruitment in mouse models of acute peritonitis (Pomel et al., 2006).
Structural and Molecular Studies
The structural and molecular aspects of thiazolidinone derivatives have also been explored. Rahmani et al. (2017) conducted X-ray powder diffraction and DFT studies on 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one, providing insights into their solid state structure and intermolecular interactions (Rahmani et al., 2017).
Antifibrotic and Anticancer Actions
Kaminskyy et al. (2016) synthesized amino(imino)thiazolidinone derivatives and evaluated their antifibrotic and anticancer activities. Their findings suggest that certain derivatives possess high levels of antifibrotic activity comparable to Pirfenidone, without scavenging superoxide radicals, making them promising candidates for further testing (Kaminskyy et al., 2016).
properties
IUPAC Name |
3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S2/c20-12-4-1-3-11(9-12)18-15(21)6-7-19-16(22)14(25-17(19)24)10-13-5-2-8-23-13/h1-5,8-10,20H,6-7H2,(H,18,21)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLFUCODZDSPHN-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)propanamide |
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